molecular formula C18H19N3O5S B2921535 methyl 4-((2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)carbamoyl)benzoate CAS No. 2034237-46-0

methyl 4-((2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)carbamoyl)benzoate

Cat. No.: B2921535
CAS No.: 2034237-46-0
M. Wt: 389.43
InChI Key: DZJFYQJRQZOHKR-UHFFFAOYSA-N
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Description

Methyl 4-((2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)carbamoyl)benzoate is a complex organic compound featuring a benzo[c][1,2,5]thiadiazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-((2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)carbamoyl)benzoate typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Benzo[c][1,2,5]thiadiazole Core: This step often involves the cyclization of appropriate precursors under oxidative conditions.

    Introduction of the Methyl Group: Methylation can be achieved using methyl iodide in the presence of a base such as potassium carbonate.

    Carbamoylation: This step involves the reaction of the intermediate with an isocyanate to introduce the carbamoyl group.

    Esterification: The final step is the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[c][1,2,5]thiadiazole core.

    Reduction: Reduction reactions can target the nitro groups, converting them to amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Halogenation can be achieved using halogens like chlorine or bromine, while nucleophilic substitutions might use reagents like sodium methoxide.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its electronic properties, making it a candidate for organic semiconductors and photovoltaic materials.

Biology

Biologically, derivatives of this compound are explored for their potential as enzyme inhibitors or as fluorescent probes due to their unique photophysical properties.

Medicine

In medicinal chemistry, the compound’s structure is investigated for its potential as a pharmacophore in drug design, particularly in targeting specific enzymes or receptors.

Industry

Industrially, the compound could be used in the development of advanced materials, such as light-emitting diodes (LEDs) and organic solar cells.

Mechanism of Action

The mechanism by which this compound exerts its effects often involves interactions with specific molecular targets, such as enzymes or receptors. The benzo[c][1,2,5]thiadiazole core can participate in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Benzo[c][1,2,5]thiadiazole: The parent compound, which lacks the additional functional groups.

    Methyl benzo[b]thiophene-2-carboxylate: A structurally related compound with a thiophene ring.

    4,4’-(Benzo[c][1,2,5]thiadiazole-4,7-diyl)dibenzoic acid: Another derivative with different functional groups.

Uniqueness

Methyl 4-((2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)carbamoyl)benzoate is unique due to its specific combination of functional groups, which confer distinct electronic and steric properties. This makes it particularly valuable in applications requiring precise molecular interactions and stability under various conditions.

Properties

IUPAC Name

methyl 4-[2-(1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)ethylcarbamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O5S/c1-20-15-5-3-4-6-16(15)21(27(20,24)25)12-11-19-17(22)13-7-9-14(10-8-13)18(23)26-2/h3-10H,11-12H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZJFYQJRQZOHKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N(S1(=O)=O)CCNC(=O)C3=CC=C(C=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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